1-(difluoromethyl)-4-methyl-1H-indole
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Overview
Description
1-(Difluoromethyl)-4-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-methyl-1H-indole typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or copper, which facilitate the formation of the difluoromethyl group on the indole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize difluorocarbene precursors and transition metal catalysts under controlled conditions to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
1-(Difluoromethyl)-4-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-methyl-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Fluoromethyl)-4-methyl-1H-indole: Contains a fluoromethyl group, differing in the number of fluorine atoms.
4-Methyl-1H-indole: Lacks the difluoromethyl group, serving as a simpler analog.
Uniqueness: 1-(Difluoromethyl)-4-methyl-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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